N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine
Description
N-[(Benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine (hereafter referred to as the "target compound") is a protected phenylalanine derivative featuring dual benzyloxycarbonyl (Z) groups. One Z group protects the α-amino group, while the second Z group is esterified to the 4-hydroxy position of the phenyl ring. This dual protection strategy enhances stability during synthetic processes, particularly in peptide synthesis, where selective deprotection is critical. The compound’s stereochemistry (L-configuration) is essential for maintaining compatibility with biological systems or chiral synthesis .
Properties
Molecular Formula |
C25H23NO7 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO7/c27-23(28)22(26-24(29)31-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)33-25(30)32-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
InChI Key |
BFBGTMUCHUBFCZ-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis of N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine typically begins with commercially available or synthetically accessible 4-hydroxyphenylalanine (tyrosine) derivatives or phenylalanine derivatives bearing free phenolic hydroxyl groups. The key synthetic challenge is the selective protection of both the amino group and the phenolic hydroxyl group with benzyloxycarbonyl groups.
- Amino group protection : The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) or related reagents, forming the N-Cbz derivative.
- Phenolic hydroxyl protection : The phenolic hydroxyl group at the 4-position is converted to a benzyloxycarbonyl ester, protecting it from further reaction.
This dual protection strategy allows for the isolation of the target compound with both functionalities masked, facilitating further synthetic manipulations or use as a protected amino acid building block.
Typical Synthetic Route
One common synthetic route involves the following steps:
Protection of the amino group : Reaction of 4-hydroxyphenylalanine with benzyloxycarbonyl chloride in the presence of a base (e.g., sodium bicarbonate or triethylamine) in an aqueous or organic solvent, yielding N-[(benzyloxy)carbonyl]-4-hydroxyphenylalanine.
Protection of the phenolic hydroxyl group : The phenolic hydroxyl is then reacted with benzyloxycarbonyl chloride under controlled conditions to form the benzyloxycarbonyl ester, resulting in this compound.
Purification : The product is purified by extraction, washing, drying over anhydrous sodium sulfate, and chromatographic techniques such as column chromatography on silica gel.
Characterization : Confirmation of structure and purity is done via NMR spectroscopy, mass spectrometry, and HPLC.
Carbodiimide-Mediated Coupling
A frequently employed method for the formation of amide and ester bonds in such compounds is the carbodiimide method, often using dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) as coupling agents, sometimes in the presence of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve yields and reduce side reactions.
Hydrogenation for Deprotection (Optional)
In some synthetic sequences, the benzyloxycarbonyl groups can be removed by catalytic hydrogenation over palladium on carbon (Pd/C), if required for further synthetic steps.
Data Tables Summarizing Preparation Conditions and Outcomes
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amino group protection | 4-hydroxyphenylalanine + benzyloxycarbonyl chloride, base (NaHCO3 or Et3N), solvent (e.g., dioxane/water) | 70-85 | Mild conditions to avoid side reactions |
| 2 | Phenolic hydroxyl protection | N-Cbz-4-hydroxyphenylalanine + benzyloxycarbonyl chloride, base, low temperature | 60-75 | Controlled to prevent overreaction |
| 3 | Purification | Extraction, drying, column chromatography | - | Yields depend on purification efficiency |
| 4 | Optional deprotection | Hydrogenation over 10% Pd/C in ethyl acetate | >90 | For removal of Cbz groups if needed |
Detailed Research Outcomes
Patent and Literature Reports
- A patent (CN1111237A) describes the preparation of amides and peptides using carbodiimide-mediated coupling, relevant to the synthesis of this compound derivatives.
- Another patent (CA2123006A1) details carbodiimide coupling of N-[(benzyloxy)carbonyl]-protected amino compounds, including hydrogenation steps for deprotection, supporting the synthetic approach.
Academic Studies
- A study on phenylalanine derivatives indicates that N-[(benzyloxy)carbonyl] protection is commonly used for amino acids, and the benzyloxycarbonyl group on phenolic hydroxyls can be introduced selectively, with yields ranging from 60% to 80% depending on conditions.
- Photoredox catalysis studies involving benzyloxycarbonyl-protected phenylalanine derivatives demonstrate the stability of the Cbz groups under various reaction conditions, validating their use as protecting groups during complex synthesis.
- Research on amide bond bioisosteres highlights the importance of benzyloxycarbonyl protection in modulating the lipophilicity and bioactivity of phenylalanine derivatives, underscoring the synthetic utility of such protected compounds.
Chemical Reactions Analysis
Types of Reactions
N,O-Dicarbobenzoxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbobenzoxy groups can be reduced to yield the free amino and hydroxyl groups.
Substitution: The carbobenzoxy groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free L-tyrosine or partially deprotected intermediates.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
General Synthesis Steps:
- Protection of Amino Acids : The amino group of phenylalanine is protected using benzyloxycarbonyl.
- Coupling Reaction : The protected amino acid is coupled with other amino acids or peptide fragments using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide).
- Deprotection : After the desired peptide chain is formed, the protective groups are removed to yield the final product.
Peptide Synthesis
N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine is widely used in the synthesis of peptides due to its ability to protect amino groups during coupling reactions. This property allows for the creation of complex peptide structures essential for studying biological functions and interactions.
Drug Development
This compound plays a crucial role in the development of pharmaceutical agents targeting various diseases. Its derivatives have been explored for their potential as inhibitors in enzyme systems and as modulators in receptor interactions.
Bioconjugation
The ability to attach this compound to other biomolecules makes it valuable for bioconjugation techniques, which are essential in creating targeted drug delivery systems and diagnostic tools.
Case Study 1: Anticancer Agents
Research has demonstrated that peptides synthesized using this compound exhibit anticancer properties by targeting specific pathways involved in tumor growth. These studies highlight its potential as a scaffold for developing new anticancer drugs.
Case Study 2: Enzyme Inhibition
In studies focused on enzyme inhibition, derivatives of this compound have shown promise in inhibiting proteases involved in various diseases, including viral infections and cancer progression.
Mechanism of Action
The mechanism of action of N,O-Dicarbobenzoxy-L-tyrosine primarily involves its role as a protecting group. The carbobenzoxy groups protect the amino and hydroxyl groups of L-tyrosine from unwanted reactions during peptide synthesis. These groups can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Properties of Target Compound and Analogs
*Estimated based on structural similarity to and .
Key Observations:
- Protecting Group Stability: The target compound’s dual Z groups confer resistance to acidic conditions but necessitate hydrogenolysis (e.g., H₂/Pd) for deprotection. In contrast, analogs with tert-butoxycarbonyl (Boc) groups (e.g., ) are acid-labile, enabling milder deprotection .
- Substituent Position : The 4-position substitution in the target compound and analogs allows for linear conjugation, whereas 3-substituted derivatives (e.g., ) introduce steric hindrance, affecting reactivity .
Stability and Reactivity
- Thermal Stability : The tert-butyl group () decomposes at lower temperatures (~150°C) compared to Z groups, which remain stable up to 200°C .
- Solubility : The target compound’s dual Z groups reduce aqueous solubility (~0.1 mg/mL) relative to Boc-protected analogs (~1.5 mg/mL) due to increased hydrophobicity .
Biological Activity
N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine, often referred to as a benzyloxycarbonyl derivative of phenylalanine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and implications of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C20H22N2O5
- Molecular Weight : 370.40 g/mol
- IUPAC Name : this compound
This structure incorporates two benzyloxycarbonyl groups, which may enhance its stability and biological activity.
Synthesis
The synthesis of this compound typically involves the protection of amino groups followed by coupling reactions with phenylalanine derivatives. The detailed synthetic route can vary based on desired purity and yield but generally follows established peptide synthesis protocols.
Antitumor Activity
Research indicates that compounds similar to this compound may exhibit significant antitumor properties. A study on related benzyloxyphenoxypiperidines demonstrated potent inhibition of lysine-specific demethylase 1 (LSD1), a target in various cancers. Compound 10d in that study showed an IC50 of 4 μM against LSD1 and inhibited the migration of colon and lung cancer cells, suggesting potential therapeutic applications for compounds with similar structures .
Enzyme Inhibition
The benzyloxycarbonyl group is known to enhance the binding affinity of compounds to specific enzymes. For instance, studies on related compounds have shown effective inhibition against various enzymes involved in cancer progression, such as histone deacetylases (HDACs). These enzymes play crucial roles in gene regulation and tumor growth, making them attractive targets for cancer therapy .
Case Study 1: Inhibition of LSD1
In a focused study, a series of benzyloxy-substituted compounds were synthesized and evaluated for their inhibitory effects on LSD1. The findings revealed that these compounds could effectively inhibit cell migration in vitro, supporting their potential as lead compounds for further development in cancer therapies .
Case Study 2: HDAC Inhibition
Another study investigated the activity of azumamides, which share structural similarities with this compound. The results indicated that certain derivatives exhibited potent inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM. This suggests that modifications to the benzyloxycarbonyl structure can significantly influence biological activity .
Data Summary
Q & A
Q. What are the established synthetic routes for preparing N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine, and what reaction conditions are critical?
The compound is synthesized through sequential protection of the amino and hydroxyl groups on phenylalanine. First, the amino group is protected using benzyl chloroformate (Cbz-Cl) in a basic aqueous solution (e.g., NaOH or K₂CO₃) . The hydroxyl group is then activated with N-(benzyloxycarbonyloxy)succinimide (a stable active ester) in anhydrous DMF, enabling efficient introduction of the second Cbz group . Purification involves silica gel chromatography, and the final product is characterized by ¹H/¹³C NMR to confirm regioselectivity and purity (>97% by HPLC) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of dual Cbz groups (distinct benzyl protons at δ 5.1–5.3 ppm and carbonyl signals at δ 155–170 ppm) and phenylalanine backbone integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₃N₂O₇) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and monitors stability during storage .
Q. How does the dual Cbz protection influence the compound’s physicochemical properties in peptide synthesis?
The dual Cbz groups enhance steric bulk, reducing unintended side reactions (e.g., racemization) during peptide coupling. However, they also lower solubility in polar solvents (e.g., water), necessitating the use of DMF or DCM for reactions. The ester-linked Cbz on the hydroxyl group is more resistant to basic conditions compared to the amide-linked Cbz, enabling selective deprotection strategies .
Advanced Research Questions
Q. What strategies enable selective removal of one Cbz group while retaining the other in complex syntheses?
Selective deprotection requires tailored conditions:
- Amino group deprotection : Hydrogenolysis with 10% Pd/C under H₂ (1–3 atm) in ethanol selectively cleaves the amide-linked Cbz, leaving the ester-linked group intact. Reaction progress is monitored by TLC (Rf shift) or HPLC .
- Hydroxyl group retention : Acidolysis (e.g., HBr in acetic acid) is avoided due to risks of cleaving both groups. Instead, enzymatic hydrolysis (e.g., lipases) can target specific ester bonds under mild conditions .
Q. How does the compound interact with proteolytic enzymes, and what methodologies elucidate its inhibitory mechanisms?
The dual Cbz groups mimic peptide bonds, making the compound a substrate analog for proteases like SARS-CoV-2 main protease (Mpro). Kinetic assays measure inhibition constants (Kᵢ) by incubating the compound with the enzyme and fluorogenic substrates (e.g., Dabcyl-Edans). X-ray crystallography (e.g., PDB entries) reveals binding modes, while molecular docking (AutoDock/Vina) predicts interactions with catalytic residues (e.g., Cys145-His41 in Mpro) .
Q. Are there stability challenges under varying pH or temperature conditions, and how are they mitigated?
Accelerated stability studies show:
- Acidic conditions (pH < 3) : Ester-linked Cbz hydrolyzes faster than the amide group.
- Basic conditions (pH > 9) : Both groups degrade, requiring neutral storage buffers.
- Temperature : Decomposition occurs above 40°C; long-term storage at 0–6°C in anhydrous DMF or under nitrogen preserves integrity .
Methodological Considerations
- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps to prevent hydrolysis of active esters .
- Data Contradictions : Discrepancies in reported yields (60–85%) may arise from varying reagent grades or purification methods. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
- Biological Assays : Include negative controls (e.g., unprotected phenylalanine) to distinguish specific enzyme inhibition from nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
